![molecular formula C12H17NO3S B12528815 1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]- CAS No. 819862-87-8](/img/structure/B12528815.png)
1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]- is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfonic acid group attached to a propyl chain, which is further linked to an indene derivative. The presence of the indene moiety imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]- can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-2-amine with 1-propanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,3-dihydro-1H-inden-2-amine and 1-propanesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,3-dihydro-1H-inden-2-amine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The 1-propanesulfonyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of sulfonamide or sulfonate esters, respectively.
Scientific Research Applications
1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]- has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]- involves its interaction with specific molecular targets and pathways. The indene moiety in the compound can interact with various enzymes and receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]- can be compared with other similar compounds, such as:
2,3-Dihydro-1H-inden-1-one: This compound shares the indene moiety but lacks the sulfonic acid group, resulting in different chemical and biological properties.
1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-1-yl)amino]-: This compound is structurally similar but has a different substitution pattern on the indene ring, leading to variations in reactivity and applications.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and are used in various therapeutic applications. The presence of the indene moiety in 1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]- imparts unique properties compared to indole derivatives.
Properties
CAS No. |
819862-87-8 |
|---|---|
Molecular Formula |
C12H17NO3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-2-ylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,16)7-3-6-13-12-8-10-4-1-2-5-11(10)9-12/h1-2,4-5,12-13H,3,6-9H2,(H,14,15,16) |
InChI Key |
INAQLLMJAJFQNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


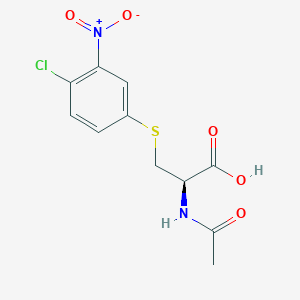
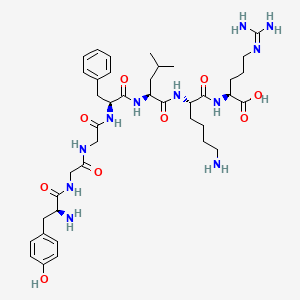
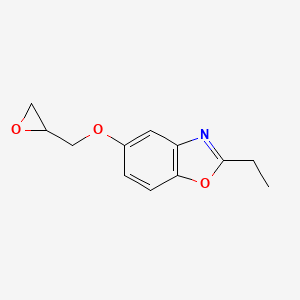
![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
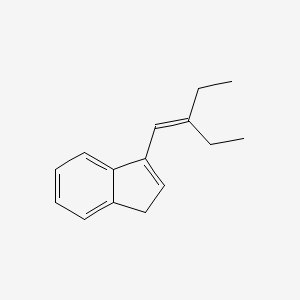

![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)

![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)

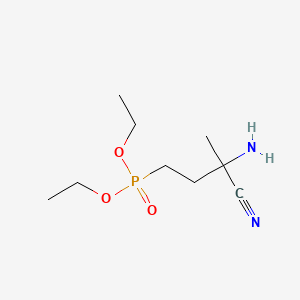
![Benzonitrile, 4-[bis[3-(dimethylamino)propyl]amino]-2-(trifluoromethyl)-](/img/structure/B12528803.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
